REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7](=O)([O-])[O-].[Na+].[Na+].[CH2:13](S)[CH2:14]CCCCCCCCCC>O>[C:1]([O:6][CH2:13][CH3:14])(=[O:5])[CH:2]=[CH2:3].[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
499 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1397 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 386 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7](=O)([O-])[O-].[Na+].[Na+].[CH2:13](S)[CH2:14]CCCCCCCCCC>O>[C:1]([O:6][CH2:13][CH3:14])(=[O:5])[CH:2]=[CH2:3].[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
499 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1397 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 386 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7](=O)([O-])[O-].[Na+].[Na+].[CH2:13](S)[CH2:14]CCCCCCCCCC>O>[C:1]([O:6][CH2:13][CH3:14])(=[O:5])[CH:2]=[CH2:3].[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
499 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1397 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 386 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7](=O)([O-])[O-].[Na+].[Na+].[CH2:13](S)[CH2:14]CCCCCCCCCC>O>[C:1]([O:6][CH2:13][CH3:14])(=[O:5])[CH:2]=[CH2:3].[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
499 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1397 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 386 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7](=O)([O-])[O-].[Na+].[Na+].[CH2:13](S)[CH2:14]CCCCCCCCCC>O>[C:1]([O:6][CH2:13][CH3:14])(=[O:5])[CH:2]=[CH2:3].[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
499 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1397 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 386 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |